N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine
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Overview
Description
N’-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine is a chemical compound known for its unique properties and applications in various fields. It is a diamino-functional silane, which means it contains both amine and silane groups. This compound is particularly valued for its ability to promote adhesion between different materials, making it useful in a wide range of industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine typically involves the reaction of 3-chloropropyltrimethoxysilane with ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control tests to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N’-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Other silanes or silanols under controlled temperature and pH.
Substitution: Halogenated compounds or other electrophiles in the presence of a base.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted amines and silanes.
Scientific Research Applications
N’-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine has numerous applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of adhesives, sealants, and coatings to improve their mechanical properties
Mechanism of Action
The compound exerts its effects primarily through the formation of strong covalent bonds between its silane groups and various substrates. The amine groups enhance its reactivity, allowing it to form stable linkages with organic and inorganic materials. This dual functionality makes it an effective adhesion promoter and surface modifier .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane
- N-3-(Trimethoxysilyl)propyl ethylenediamine
- N1-[3-[Diethoxy(methyl)silyl]propyl]ethane-1,2-diamine
Uniqueness
N’-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine stands out due to its specific combination of amine and silane functionalities, which provide enhanced reactivity and adhesion properties compared to other similar compounds. Its ability to form stable bonds with a wide range of substrates makes it particularly valuable in applications requiring strong and durable adhesion .
Properties
Molecular Formula |
C10H27N3O2Si |
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Molecular Weight |
249.43 g/mol |
IUPAC Name |
N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H27N3O2Si/c1-14-16(3,15-2)10-4-6-12-8-9-13-7-5-11/h12-13H,4-11H2,1-3H3 |
InChI Key |
ZIOMRCHDSFYOKV-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(CCCNCCNCCN)OC |
Origin of Product |
United States |
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